molecular formula C8H10ClNO2 B8350658 ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B8350658
M. Wt: 187.62 g/mol
InChI Key: CXQFTXBTQJDYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08071605B2

Procedure details

Aqueous lithium hydroxide (2 M, 4 ml) was warmed to 50° C. and a solution of ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate (Intermediate 28, 0.30 g, 1.60 mmol) in MeOH was added to it. The reaction was heated to 80° C. and stirred for two hours. The MeOH was removed and the aqueous solution was cooled to 0° C. and acidified with 30% HCl. The precipitated product (0.23 g, 92%) was filtered and dried. MS (ES): 160 (M+1) for C6H6ClNO2; NMR (CDCl3): 2.25 (s, 3H), 6.85 (s, 1H), 8.98 (brs, 1H).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[Cl:3][C:4]1[CH:5]=[C:6]([C:10]([O:12]CC)=[O:11])[NH:7][C:8]=1[CH3:9]>CO>[Cl:3][C:4]1[CH:5]=[C:6]([C:10]([OH:12])=[O:11])[NH:7][C:8]=1[CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC=1C=C(NC1C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(NC1C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH was removed
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous solution was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The precipitated product (0.23 g, 92%) was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C=C(NC1C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.